molecular formula C9H13N3O B8640718 4-Amino-N-methyl-3-methylamino-benzamide

4-Amino-N-methyl-3-methylamino-benzamide

Cat. No.: B8640718
M. Wt: 179.22 g/mol
InChI Key: GVBZSCIIODKXIC-UHFFFAOYSA-N
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Description

General Overview of Benzamide (B126) Derivatives in Chemical Biology Research

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif serves as a versatile scaffold in chemical biology and medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. The chemical tractability of the benzamide core allows for systematic modifications, enabling the fine-tuning of physicochemical properties and biological activity.

In chemical biology research, substituted benzamides are utilized as chemical probes to investigate cellular pathways and enzyme functions. Their diverse pharmacological activities have made them invaluable tools for studying a wide array of biological processes. These activities are broad, spanning from neuroscience to oncology and infectious diseases.

Significance of the Benzamide Scaffold in Contemporary Drug Discovery

The benzamide scaffold is often referred to as a "privileged structure" in drug discovery, a term that describes molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a multitude of approved drugs and clinical candidates. For instance, benzamide derivatives are prominent in the development of antipsychotic drugs, where they often target dopamine (B1211576) and serotonin (B10506) receptors. acs.orgnih.govnih.gov

Beyond neuroscience, the benzamide core is integral to the design of anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.govresearchgate.net For example, certain benzamide-containing molecules act as histone deacetylase (HDAC) inhibitors, a class of anticancer agents that modulate gene expression. nih.gov Others have been developed as potent anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). nih.gov The ability of the benzamide structure to be readily modified allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for drug discovery programs.

Rationale for Academic Investigation of 4-Amino-N-methyl-3-methylamino-benzamide

While specific research findings on this compound are not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the known structure-activity relationships of related benzamide derivatives. The substitution pattern on the benzene ring of this particular molecule—an amino group at position 4, a methylamino group at position 3, and an N-methylbenzamide moiety—suggests potential for a range of biological activities.

The presence of multiple amino groups offers potential sites for hydrogen bonding, which is crucial for molecular recognition at biological targets. The substitution pattern is somewhat reminiscent of certain classes of kinase inhibitors and other signaling modulators, where precise positioning of amine substituents is key to activity. Academic investigation into this compound would likely aim to explore its potential as an inhibitor of various enzymes or as a ligand for receptors implicated in disease. The synthesis and biological evaluation of this compound would contribute to a deeper understanding of the structure-activity relationships within the broader family of polysubstituted benzamides.

Diverse Biological Activities of Substituted Benzamide Derivatives

The following table provides a summary of the diverse biological activities exhibited by various substituted benzamide derivatives, underscoring the versatility of this chemical scaffold.

Compound Class Example(s) Biological Activity Therapeutic Area
Substituted BenzamidesAmisulpride, SulpirideAntipsychotic (Dopamine D2/D3 receptor antagonists)Psychiatry
Benzamide DerivativesEntinostat (MS-275)Anticancer (Histone Deacetylase inhibitor)Oncology
Substituted BenzamidesParsalmideAnti-inflammatory (Cyclooxygenase inhibitor)Inflammation
N-Pyrazolyl BenzamidesVarious derivativesAntimicrobialInfectious Diseases
Pyridine-Linked BenzamidesVarious derivativesFungicidal, LarvicidalAgrochemicals

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-amino-N-methyl-3-(methylamino)benzamide

InChI

InChI=1S/C9H13N3O/c1-11-8-5-6(9(13)12-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3,(H,12,13)

InChI Key

GVBZSCIIODKXIC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)C(=O)NC)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Amino N Methyl 3 Methylamino Benzamide and Its Analogs

Retrosynthetic Analysis of the 4-Amino-N-methyl-3-methylamino-benzamide Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals a plausible synthetic route originating from a substituted nitrobenzoic acid.

The primary disconnections are the C-N bonds of the amide and the amino groups attached to the aromatic ring.

Amide Bond Disconnection: The amide bond can be disconnected via a standard amide bond formation reaction. This retrosynthetic step points to 4-amino-3-(methylamino)benzoic acid and methylamine (B109427) as immediate precursors.

Amino Group Disconnection: The two amino groups on the benzene (B151609) ring suggest a common precursor, likely a nitro-substituted intermediate. The 3-methylamino group can be traced back to a nitro group, which is a common precursor for an amino group introduced via reduction. The 4-amino group can also be installed from a precursor. A logical precursor is N-methyl-4-(methylamino)-3-nitrobenzamide. The final step in the forward synthesis would therefore be the selective reduction of the nitro group.

Further Disconnection of the Nitro Precursor: The precursor, N-methyl-4-(methylamino)-3-nitrobenzamide, can be further deconstructed. The amide bond disconnection leads to 4-(methylamino)-3-nitrobenzoyl chloride and methylamine. The 4-methylamino group can be installed via nucleophilic aromatic substitution on a halogenated precursor, such as 4-chloro-3-nitrobenzoic acid.

This retrosynthetic pathway suggests a forward synthesis starting from 4-chloro-3-nitrobenzoic acid, proceeding through nucleophilic substitution, amide bond formation, and a final nitro group reduction.

Development of Novel Synthetic Pathways for Substituted Benzamides

The synthesis of substituted benzamides is a cornerstone of medicinal and materials chemistry. Research has focused on developing novel pathways that offer efficiency, selectivity, and sustainability.

Complex benzamides are often assembled through multi-step sequences that build the molecule piece by piece. A practical synthesis route for the key intermediate, N-methyl-4-(methylamino)-3-nitrobenzamide, exemplifies this approach. google.com

Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine. In this step, the methylamine acts as a nucleophile, displacing the chloride at the 4-position of the benzene ring to form 4-(methylamino)-3-nitrobenzoic acid. google.com

Acyl Chloride Formation: The resulting carboxylic acid is then activated for amidation. A common method is to convert the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂). google.com

Amide Bond Formation: The newly formed 4-(methylamino)-3-nitrobenzoyl chloride is then reacted with a second equivalent of methylamine. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the desired N-methyl-4-(methylamino)-3-nitrobenzamide. google.com

Nitro Group Reduction: The final step to obtain the target molecule, this compound, is the reduction of the nitro group to an amino group. This transformation can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or chemical reducing agents like tin or zinc in acidic conditions. nih.gov This reduction is generally chemoselective and does not affect the amide or other amino groups. researchgate.net

This sequence highlights a classical and robust method for constructing highly substituted benzamide (B126) cores.

Condensation and substitution reactions are fundamental to the synthesis of benzamide derivatives.

Condensation Reactions: Direct condensation of carboxylic acids and amines is an atom-economical approach to forming amide bonds. This method often requires catalysts to overcome the high activation energy. For instance, a green and efficient method utilizes a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) as a reusable catalyst under ultrasonic irradiation to synthesize benzamide derivatives in good yields. researchgate.net

Substitution Reactions: Electrophilic aromatic substitution provides a direct route to introduce the amide functionality onto an aromatic ring. In one novel approach, arenes are directly converted to benzamide derivatives using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. nih.gov The proposed mechanism involves the formation of a superelectrophilic intermediate that undergoes a Friedel-Crafts-type reaction with the arene, followed by hydrolysis to yield the benzamide. nih.gov

Catalytic aminomethylation and thiomethylation are powerful tools for introducing functionalized side chains onto benzamide scaffolds, particularly at existing amino groups.

Catalytic Aminomethylation: This reaction introduces an aminomethyl group (-CH₂NR₂) onto a molecule. An effective method has been developed for the aminomethylation of ortho-, meta-, and para-aminobenzamides using bis(N,N-dimethylamino)methane in the presence of catalysts like NiCl₂·6H₂O or SmCl₃·6H₂O. researchgate.net This reaction allows for the synthesis of aniline (B41778) derivatives bearing carbamide fragments. researchgate.net The development of Ni/photoredox dual catalysis enables the aminomethylation of aryl halides under mild, room-temperature conditions using α-silylamines as the source of the aminomethyl radical. nih.gov

Catalytic Thiomethylation: This process introduces a thiomethyl group (-SMe) or a more complex thioalkyl group. Ligand-promoted, rhodium(III)-catalyzed C-H activation allows for the thiolation of benzamides using a broad range of disulfide reagents. researchgate.net This method is particularly useful as it can be directed by weakly coordinating amide groups. Another approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) as a base, which leads to α-sulfenylated ketones through a deprotonative aroylation mechanism. nih.gov

Catalyst SystemSubstrateReagentProduct TypeYield (%)Reference
NiCl₂·6H₂Op-AminobenzamideBis(N,N-dimethylamino)methane, UreaAminomethylated benzamide67 researchgate.net
SmCl₃·6H₂Op-AminobenzamideBis(N,N-dimethylamino)methane, UreaAminomethylated benzamide24 researchgate.net
Ni/PhotoredoxAryl Halideα-SilylamineAminomethylated AreneVaries nih.gov
Rh(III)/MPAA LigandBenzamideDisulfideThiolated BenzamideVaries researchgate.net

The formation of an amide bond is a critical step in the synthesis of the target molecule and its analogs. This reaction, which involves the coupling of a carboxylic acid (or its derivative) with an amine, can proceed through several mechanisms. researchgate.net

Activation of Carboxylic Acids: The direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid is typically "activated" to make the carbonyl carbon more electrophilic. This can be achieved in several ways:

Conversion to Acyl Halides: As described in the multi-step synthesis (2.2.1), converting the carboxylic acid to a highly reactive acyl chloride is a common strategy. google.com

Use of Coupling Reagents: A vast array of coupling reagents exists to facilitate amide bond formation in situ. researchgate.net These reagents react with the carboxylic acid to form a reactive intermediate, which is then attacked by the amine. youtube.com

Enzymatic Mechanisms: Biocatalysis offers a green and highly selective alternative for amide bond formation. rsc.org

ATP-Dependent Activation: Many enzymes use adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid substrate, forming a highly reactive acyl-adenylate or acyl-phosphate intermediate. rsc.orgnih.gov This intermediate is then susceptible to nucleophilic attack by an amine. rsc.org

Hydrolase-Catalyzed Reactions: Enzymes like lipases and proteases, which normally hydrolyze amide bonds, can be used in reverse to synthesize them. This is often achieved by performing the reaction in low-water environments or organic solvents to shift the equilibrium toward synthesis. rsc.org

The general chemical mechanism involves the nucleophilic attack of the amine's lone pair on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com The collapse of this intermediate, with the expulsion of a leaving group (e.g., a chloride ion from an acyl chloride or a component of the coupling reagent), results in the formation of the stable amide bond. youtube.com

Optimization of Reaction Conditions for Enhanced Synthesis of Benzamide Derivatives

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the process is efficient and scalable. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Solvent Screening: In the catalytic aminomethylation of aminobenzamides, a screening of different catalysts and solvents showed that NiCl₂·6H₂O in ethanol (B145695) at 70°C provided the highest yield (67%) after 12 hours. researchgate.net In contrast, using a catalyst like FeCl₃·6H₂O resulted in no product formation under the same conditions. researchgate.net

Temperature and Time: The effect of temperature is critical. For instance, in lipase-catalyzed amidation, the yield increased as the temperature rose from 40°C to 60°C, but decreased at higher temperatures due to enzyme denaturation. nih.gov Reaction time is also optimized to ensure complete conversion without product degradation; in one study, the optimal time for an enzymatic amidation was found to be 19 hours, achieving a yield of 89.41%. nih.gov

Reagent Stoichiometry and Concentration: The molar ratios of reactants can significantly impact the outcome. In the direct electrophilic substitution using cyanoguanidine, it was found that using at least 5 equivalents of triflic acid was necessary, as lower amounts led to a considerable drop in product yield. nih.gov

Modern Optimization Techniques: Advanced methods are being employed to discover generally applicable reaction conditions. Reinforcement learning bandit optimization models, for example, can efficiently sample a wide range of reaction parameters (catalyst, ligand, base, solvent) to identify robust conditions applicable across a broad substrate scope, often surveying less than 15% of the total experimental space. gwern.net

Advanced Structural Characterization and Spectroscopic Analysis of 4 Amino N Methyl 3 Methylamino Benzamide Analogs

Spectroscopic Elucidation of Molecular Architecture (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 4-Amino-N-methyl-3-methylamino-benzamide are influenced by the electronic effects of the amino and methylamino substituents on the aromatic ring, as well as the N-methylbenzamide moiety.

¹H NMR: The aromatic protons are expected to appear as distinct signals due to the substitution pattern. The proton ortho to the amino group and meta to the amide group would likely resonate at the most upfield position due to the combined electron-donating effects. The proton ortho to the amide group would be the most deshielded. The N-methyl and methylamino protons would appear as distinct singlets or doublets (if coupled to N-H), with the N-H protons of the amino and methylamino groups also giving rise to characteristic signals.

¹³C NMR: The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbons bearing the amino and methylamino groups are expected to be shielded, while the carbonyl carbon of the amide will be significantly deshielded. The methyl carbons of the N-methyl and methylamino groups will have characteristic chemical shifts in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic CH (ortho to -NH₂)6.2 - 6.4110 - 115Doublet
Aromatic CH (ortho to -C(O)NHCH₃)7.5 - 7.7128 - 132Doublet
Aromatic CH (meta to both)6.8 - 7.0118 - 122Doublet of doublets
-NH₂4.5 - 5.5-Broad singlet
-NHCH₃ (NH)4.0 - 5.0-Broad singlet/quartet
-NHCH₃ (CH₃)2.8 - 3.030 - 35Singlet/Doublet
-C(O)NHCH₃ (NH)8.0 - 8.5-Broad singlet/quartet
-C(O)NHCH₃ (CH₃)2.9 - 3.126 - 28Singlet/Doublet
Carbonyl C=O-168 - 172-
Aromatic C-NH₂-145 - 150-
Aromatic C-NHCH₃-140 - 145-
Aromatic C-C(O)NHCH₃-125 - 130-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines, the C=O stretching of the amide, and the N-H bending vibrations. A study on N-methyl benzamide (B126) and N-tert-butyl benzamide highlighted that the position of the carbonyl stretching vibration is influenced by solvent-solute interactions.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Stretch3400 - 3500Medium
Secondary Amine (-NHCH₃)N-H Stretch3300 - 3400Medium
Amide (-C(O)NHCH₃)N-H Stretch3250 - 3350Medium
AmideC=O Stretch (Amide I)1630 - 1680Strong
Amine/AmideN-H Bend1550 - 1650Medium-Strong
Aromatic RingC=C Stretch1450 - 1600Medium
Aromatic RingC-H Bend (out-of-plane)750 - 900Strong

X-ray Crystallographic Studies for Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related structures, such as substituted benzamides, can provide insights into its likely solid-state conformation.

For instance, studies on the crystal structures of various substituted benzamides reveal common packing motifs, often involving hydrogen bonding networks. In the case of this compound, the presence of multiple hydrogen bond donors (-NH₂ and -NHCH₃) and acceptors (C=O and -NH₂) suggests the potential for extensive intermolecular hydrogen bonding. This could lead to the formation of complex supramolecular architectures, such as sheets or chains, in the crystal lattice. The planarity of the benzamide group is a key feature, although the dihedral angle between the aromatic ring and the amide plane can vary depending on the nature and position of the substituents.

Conformational Analysis and Stereochemical Considerations (e.g., Chiral Centers)

The biological activity and physical properties of a molecule are often dictated by its preferred conformation and stereochemistry.

Conformational Analysis:

The conformational landscape of this compound is primarily governed by rotation around the C(aryl)-C(O) and C(O)-N bonds. Theoretical and experimental studies on N-methylbenzamides have shown that the N-methyl group can adopt either a cis or trans conformation with respect to the carbonyl oxygen. The trans conformation is generally favored due to reduced steric hindrance. The planarity of the amide bond is a result of delocalization of the nitrogen lone pair into the carbonyl group.

Stereochemical Considerations:

This compound, as named, does not possess any chiral centers. A chiral center is typically a carbon atom bonded to four different groups. In this molecule, none of the carbon atoms fit this description. Therefore, under normal conditions, it would exist as a single achiral compound and would not exhibit optical activity.

However, it is important to consider that the introduction of substituents on the methyl groups or the aromatic ring could potentially create chiral centers, leading to the existence of enantiomers and diastereomers. In such cases, the R/S nomenclature would be used to define the absolute configuration of each stereocenter. The different stereoisomers could have distinct biological activities and physical properties.

Molecular Interactions and Biological Target Engagement of 4 Amino N Methyl 3 Methylamino Benzamide Derivatives

Elucidation of Specific Protein Binding Affinities

Derivatives of 4-Amino-N-methyl-3-methylamino-benzamide have demonstrated the ability to bind to several distinct protein targets. The affinity of these interactions is often a key determinant of their biological activity.

Notably, certain benzamide (B126) derivatives have been developed as binders for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. These non-phthalimide binders are designed to replicate the interactions of natural CRBN degrons. nih.govacs.org Optimization of these benzamide-type derivatives has led to compounds with improved chemical stability and binding affinity. For instance, the introduction of fluorine atoms into the benzamide structure has been shown to increase binding affinity to CRBN. nih.govacs.org One fluorinated derivative exhibited an IC50 value of 63 ± 16 μM in a binding assay with the human CRBN thalidomide binding domain. acs.org

Another class of proteins targeted by benzamide derivatives is the carbonic anhydrase (CA) family. A series of derivatives based on a 3-amino-4-hydroxybenzenesulfonamide scaffold showed varied affinities for different human CA isoenzymes. One aminoketone derivative containing a phenyl substituent demonstrated the strongest affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with dissociation constant (Kd) values ranging from 0.14 to 3.1 μM. mdpi.com

Furthermore, benzamide structures exhibit a high affinity for melanin, a biopolymer produced by melanocytes. nih.govresearchgate.net This property has been exploited in the development of radiolabeled benzamide derivatives for imaging melanoma, which is often rich in melanin. nih.govresearchgate.net This selective affinity is a key characteristic of their protein engagement profile in specific tissues. nih.gov

Table 1: Binding Affinities of Benzamide Derivatives to Specific Proteins This table is interactive. You can sort and filter the data.

Compound Class Target Protein Reported Affinity Metric Value
Fluorinated Benzamide Cereblon (CRBN) IC50 63 ± 16 μM acs.org
Aminoketone Benzamide Carbonic Anhydrase I (CAI) Kd 0.14 - 3.1 μM mdpi.com
Aminoketone Benzamide Carbonic Anhydrase II (CAII) Kd 0.14 - 3.1 μM mdpi.com
Aminoketone Benzamide Carbonic Anhydrase VII (CAVII) Kd 0.14 - 3.1 μM mdpi.com
Aminoketone Benzamide Carbonic Anhydrase IX (CAIX) Kd 0.14 - 3.1 μM mdpi.com
Aminoketone Benzamide Carbonic Anhydrase XIV (CAXIV) Kd 0.14 - 3.1 μM mdpi.com
General Benzamide Structure Melanin High Affinity Not Quantified nih.govresearchgate.net

Modulation of Enzyme Activities by Benzamide Analogs

Benzamide derivatives have been extensively studied as modulators of various enzyme families, including kinases, proteases, and histone deacetylases.

Kinase Inhibition Profiles (e.g., BCR-ABL, FAK, DDR1/2)

Nilotinib , a close analog of imatinib, demonstrates high specificity. nih.govresearchgate.net However, beyond BCR-ABL, it was found to potently target the receptor tyrosine kinase Discoidin Domain Receptor 1 (DDR1). nih.govresearchgate.net

Dasatinib exhibits a much broader kinase inhibition profile, binding to over 30 tyrosine and serine/threonine kinases. nih.govresearchgate.net This includes major regulators of the immune system. nih.gov

Imatinib , the first-generation inhibitor, has a more focused profile than dasatinib but is less specific than nilotinib, with known targets including ABL, KIT, and PDGFR. researchgate.net

The small overlap in the targets of these three benzamide-containing drugs highlights how structural modifications can dramatically alter kinase selectivity. nih.gov

Table 2: Selected Kinase Targets of Benzamide-Based Inhibitors This table is interactive. You can sort and filter the data.

Inhibitor Primary Target Additional Validated Targets
Imatinib BCR-ABL, KIT, PDGFR NQO2 (non-kinase) nih.govresearchgate.net
Nilotinib BCR-ABL DDR1, NQO2 (non-kinase) nih.govresearchgate.net
Dasatinib BCR-ABL >30 Tyr and Ser/Thr kinases nih.govresearchgate.net

Protease and Other Enzyme Interactions

Beyond kinases, benzamide analogs interact with other classes of enzymes.

A notable non-kinase target for the benzamide-containing drugs imatinib and nilotinib is the oxidoreductase NQO2. nih.gov Both compounds were found to bind and inhibit this enzyme at physiologically relevant concentrations. nih.gov

Additionally, quinoline-based benzamide analogs have been identified as potent inhibitors of DNA methyltransferases (DNMTs). nih.govresearchgate.net The compound SGI-1027 and its derivatives have been shown to inhibit DNMT1, DNMT3A, and DNMT3B. nih.govresearchgate.net Structure-activity relationship studies revealed that the quinoline and aminopyrimidine moieties are important for interaction with the protein and substrates. nih.govresearchgate.net

Histone Deacetylase (HDAC) Inhibition Mechanisms

Benzamide derivatives are a prominent class of histone deacetylase (HDAC) inhibitors, particularly targeting Class I HDACs. researchgate.net The mechanism of inhibition involves the benzamide group acting as a zinc-binding group (ZBG), which coordinates with the Zn2+ ion in the catalytic active site of the enzyme. researchgate.netnih.gov

The o-aminoanilide structure is a key feature for the selective inhibition of class I HDACs. researchgate.net Compounds like CI-994 and Mocetinostat exemplify this class.

CI-994 (N-acetyldinaline) inhibits HDAC-1 and HDAC-2 in a concentration-dependent manner, leading to the hyperacetylation of histones in cells. merckmillipore.comresearchgate.net

Mocetinostat (MGCD0103) is an isotype-selective inhibitor that targets HDACs 1, 2, 3, and 11 at submicromolar concentrations. researchgate.net It has been shown to induce histone acetylation, cell-cycle arrest, and apoptosis. researchgate.net

Research into novel benzamide-based derivatives has identified key structural features for potent HDAC inhibition, such as the presence of an NH2 group at a specific position on the benzamide ring. nih.gov Subtle variations in substituents can lead to dramatic changes in isoform selectivity. For example, a 2-methylamino benzamide derivative was found to be a highly selective HDAC3 inhibitor with an IC50 of 41 nM and over 366-fold selectivity against HDAC1. nih.gov

Table 3: Inhibition Profiles of Benzamide Derivatives Against HDAC Isoforms This table is interactive. You can sort and filter the data.

Compound Target HDAC Isoforms Reported Potency/Activity
Mocetinostat (MGCD0103) HDACs 1, 2, 3, 11 Submicromolar inhibition researchgate.net
CI-994 HDAC-1, HDAC-2 Concentration-dependent inhibition merckmillipore.comresearchgate.net
Compound 13 (2-methylamino benzamide derivative) HDAC3 IC50 of 41 nM (>366-fold selective vs HDAC1) nih.gov
Compound 16 (2-methylthiobenzamide derivative) HDAC3 IC50 of 30 nM (>300-fold selective vs other isoforms) nih.gov

Mechanisms Affecting Intracellular Biological Modulators (e.g., APOBEC3G)

The interaction between the HIV-1 Viral Infectivity Factor (Vif) protein and the host antiviral enzyme APOBEC3G (A3G) is a critical area of therapeutic interest. nih.govnih.gov Vif counteracts the antiviral activity of A3G by targeting it for degradation via the cellular ubiquitin-proteasome pathway. nih.gov This process is initiated by the direct binding of Vif to A3G. nih.gov

Disrupting the Vif-A3G interaction is a key strategy for developing novel anti-HIV-1 therapies, as it would rescue the natural antiviral function of A3G. nih.govnih.gov Mutational analyses have identified specific regions within A3G that are crucial for this interaction. A three-amino-acid motif at positions 128-130 in A3G is critical for recognition by Vif, with the negative charges at positions 128 and 130 playing a central role. nih.gov The development of small molecules, potentially including novel benzamide derivatives, that can interfere with this protein-protein interaction represents a promising therapeutic approach. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Amino N Methyl 3 Methylamino Benzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-Amino-N-methyl-3-methylamino-benzamide derivatives can be significantly influenced by modifications to different parts of the molecule. The following subsections detail the effects of specific structural changes.

The nature and size of aromatic and heterocyclic ring systems attached to the core benzamide (B126) structure play a pivotal role in determining the biological activity. Studies on analogous compounds, such as quinoline-based derivatives, have provided valuable insights into these relationships. For instance, in a series of DNA methyltransferase (DNMT) inhibitors based on a 4-aminobenzamide scaffold, the size of the terminal aromatic or heterocyclic substituent was found to be a critical factor. nih.gov

Research has indicated that while bicyclic ring systems like quinoline are well-tolerated, the introduction of larger, tricyclic moieties such as acridine can lead to a decrease in inhibitory activity. nih.gov The most favorable combination for activity was identified as having a bicyclic substituent on one side of the molecule and a single aromatic ring on the other. nih.gov This suggests an optimal size and spatial arrangement for effective interaction with the biological target.

Table 1: Impact of Aromatic/Heterocyclic Ring Size on Biological Activity of Benzamide Analogs

Ring System ModificationRelative Biological ActivityReference
Single Aromatic RingBaseline nih.gov
Bicyclic Ring System (e.g., Quinoline)Well-tolerated/Active nih.gov
Tricyclic Ring System (e.g., Acridine)Decreased Activity nih.gov
Bicyclic + Single Ring CombinationOptimal Activity nih.gov

Furthermore, the introduction of a heterocyclic ring system, such as a thiazolidine ring, into the side chain of related 4-aminoquinoline derivatives has been shown to enhance lipophilicity and, consequently, biological activity. researchgate.net

The methyl and amino groups at the N- and 3-positions of the benzamide ring are key determinants of biological activity. The primary amino group at the 4-position and the methylamino group at the 3-position, along with the N-methyl group on the amide, contribute to the electronic properties and hydrogen bonding potential of the molecule.

In studies of related compounds, the alkylation of an amino group on the benzene (B151609) ring was found to enhance metabolic stability. nih.gov For example, the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide demonstrated notable activity as an inhibitor of the hepatitis B virus (HBV). nih.gov

Conversely, modifications to these groups can also lead to a decrease in activity. For instance, a methyl-amino pyrimidine derivative of a DNMT inhibitor was found to be less potent than its parent compound, highlighting the specific requirements for substitution at this position. nih.gov In a different chemical series, strong electron-donating groups like a dimethylamino group on an aromatic ring were found to result in the weakest inhibition of nitric oxide production, suggesting that the electronic influence of such groups can be detrimental to activity in certain contexts. nih.gov The incorporation of N-methyl amino acids has been shown to modulate the therapeutic properties and enhance the enzymatic stability of peptides, indicating the broader significance of N-methylation in drug design. mdpi.com

The introduction of halogens and other electron-withdrawing or electron-donating groups onto the aromatic rings of this compound derivatives can significantly modulate their physicochemical properties and biological activity.

Halogenation, in particular, can influence factors such as lipophilicity, metabolic stability, and binding affinity. nih.gov For example, the presence of a chlorine atom on the phenyl ring of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide contributes to its anti-HBV activity. nih.gov In a separate study on quinoline derivatives, it was observed that target compounds with electron-withdrawing substituents in the 7-position of the quinoline ring exhibited anti-influenza virus activity, whereas those with electron-donating groups did not. semanticscholar.org

The strategic placement of electron-donating groups can also be beneficial. The methoxy group in N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide is an example of an electron-donating group that is part of an active compound. nih.gov The interplay between electron-donating and electron-withdrawing groups is crucial, and a proper balance is necessary to achieve optimal biological activity. nih.gov Studies on halogenated quinone imines have shown that an increase in the number of chlorine atoms can lead to higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

Table 2: Influence of Substituent Electronic Effects on Biological Activity

Substituent TypePositionEffect on ActivityExample Compound ClassReference
Electron-Withdrawing (e.g., Cl)Phenyl ringContributes to anti-HBV activityN-phenylbenzamide nih.gov
Electron-WithdrawingQuinoline ring (7-position)Exhibited anti-influenza activity4-[(Quinolin-4-yl)amino]benzamide semanticscholar.org
Electron-Donating (e.g., OCH3)Benzamide ringPart of an active anti-HBV compoundN-phenylbenzamide nih.gov
Strong Electron-Donating (e.g., N(CH3)2)Aromatic ringWeakest inhibition of NO productionChalcone derivatives nih.gov

Chemoinformatics and Computational Approaches for SAR Analysis

Chemoinformatics and computational methods are indispensable tools for elucidating the SAR of this compound derivatives. These approaches provide insights into the molecular interactions between the compounds and their biological targets, thereby guiding the design of new analogs with improved activity.

Molecular modeling studies have been instrumental in understanding the binding modes of related inhibitors. For instance, docking studies performed with the crystal structure of a DNA methyltransferase have helped to rationalize the importance of specific moieties for interaction with the protein and its substrates. nih.gov Such studies can predict the binding orientation and affinity of a ligand within the active site of a receptor, which is crucial for understanding the structural basis of its activity.

Density Functional Theory (DFT) is another powerful computational method used to calculate the electronic properties of molecules. scispace.comresearchgate.net These calculations can provide information about the distribution of electron density, which is important for understanding reactivity and intermolecular interactions. Computational studies on a 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide derivative have utilized DFT to analyze its geometric and electronic properties. mdpi.com

Development of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of predictive QSAR models for this compound derivatives can significantly accelerate the drug discovery process by allowing for the virtual screening of new compounds and the prediction of their activity before synthesis.

Various statistical methods are employed in QSAR studies, with Multiple Linear Regression (MLR) being a common approach. nih.gov In a typical QSAR study, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be topological (2D), conformational (3D), or physicochemical in nature. nih.govdergipark.org.tr

For instance, Hologram QSAR (HQSAR), a 2D fragment-based method, has been successfully used to develop predictive models for inhibitors of acetyl/butyrylcholinesterase enzymes. nih.gov This method uses molecular holograms, which are fragment fingerprints, as predictors of biological activity. The resulting models can be used to predict the inhibitory potencies of new compounds and to generate contribution maps that highlight the structural fragments that are important for activity. nih.gov

The development of a robust QSAR model involves several steps, including the selection of a training set of compounds with known activities, the calculation of molecular descriptors, the generation of a statistically significant model, and validation of the model's predictive power using an external test set of compounds. scispace.comresearchgate.net The ultimate goal is to create a model that can accurately predict the biological activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates.

Preclinical in Vitro and Cellular Studies on the Biological Activities of 4 Amino N Methyl 3 Methylamino Benzamide and Its Analogs

In Vitro Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines

Benzamide (B126) derivatives have been a subject of interest in oncology research for their potential as anti-cancer agents. Various analogs have demonstrated the ability to inhibit the growth of and induce cytotoxicity in a range of cancer cell lines.

One area of investigation has been the development of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines as potential protein kinase inhibitors. nih.gov These compounds have been designed to target kinases, which are crucial for cancer cell signaling and survival. Another related series, 4-(acylaminomethyl)benzamides, has also been synthesized and evaluated for anti-cancer properties.

Additionally, 3-aminobenzamide (B1265367), a known inhibitor of poly(ADP-ribose)polymerase (PARP), has shown anti-proliferative effects on the human carcinoma cell line A431. nih.gov This compound was found to inhibit both cell growth and colony formation in a reversible manner. nih.gov The mechanism of action for 3-aminobenzamide's anti-proliferative activity in A431 cells is linked to its effects on the cytoskeleton. nih.gov

The cytotoxic effects of benzamide analogs are often associated with the induction of apoptosis, or programmed cell death, and modulation of the cell cycle. For instance, 3-aminobenzamide has been reported to exert cytotoxic and anti-apoptotic effects, with a significant involvement of the cytoskeleton in these processes. nih.gov

The anti-inflammatory properties of some benzamides have also been linked to the induction of apoptosis through the inhibition of the transcription factor NF-kappaB. nih.gov This suggests a potential crossover between anti-inflammatory and anti-cancer mechanisms of action for this class of compounds.

The ideal anti-cancer agent would exhibit selective cytotoxicity, meaning it would be more toxic to cancer cells than to normal, healthy cells. Research into semi-synthetic triterpenoids with an amino-substituted seven-membered A-ring has highlighted the potential for selective activity. mdpi.com For example, one such derivative demonstrated moderate selectivity for growth inhibition in a leukemia subpanel. mdpi.com Another compound in the same study was found to be more cytotoxic to ovarian cancer cells than to non-malignant fibroblasts. mdpi.com These findings underscore the importance of chemical structure in determining the selectivity profile of a compound against different tumor models.

In Vitro Antiviral Efficacy Assessment (e.g., HBV)

Beyond their anti-cancer potential, benzamide derivatives have also been explored for their antiviral properties. A notable example is the analog N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, also known as IMB-0523, which has been investigated for its efficacy against the Hepatitis B virus (HBV). nih.govnih.gov

In vitro studies have shown that IMB-0523 exhibits potent anti-HBV activity against both wild-type and drug-resistant strains of the virus. nih.govnih.gov The antiviral effect of IMB-0523 is believed to be mediated by an increase in the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. nih.govnih.gov

The following table summarizes the in vitro anti-HBV activity of IMB-0523 compared to the established antiviral drug, lamivudine.

CompoundVirus StrainIC₅₀ (µM)
IMB-0523Wild-Type HBV1.99
IMB-0523Drug-Resistant HBV3.30
LamivudineWild-Type HBV7.37
LamivudineDrug-Resistant HBV>440

Data sourced from studies on the anti-HBV activity of IMB-0523. nih.govnih.gov

Cellular Pathway Analysis and Biomarker Expression Studies

Understanding the cellular pathways affected by a compound is crucial for elucidating its mechanism of action. For benzamide analogs with anti-cancer potential, research has often focused on their interaction with protein kinases. A study on novel 4-(arylaminomethyl)benzamide derivatives evaluated their activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, and PDGFRs. nih.gov The majority of the tested compounds demonstrated potent inhibitory activity against these kinases, suggesting that their anti-proliferative effects are mediated through the disruption of key cancer-related signaling pathways. nih.gov

In the context of anti-inflammatory responses, studies on benzamides have implicated the NF-κB pathway. nih.gov The inhibition of this transcription factor can lead to a downstream reduction in the production of inflammatory cytokines like TNF-alpha. nih.gov

Investigation of Anti-inflammatory Cellular Responses

The anti-inflammatory properties of benzamides have been an area of active research. Studies have shown that certain benzamides and nicotinamides can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key inflammatory cytokine. nih.gov This inhibition is thought to be regulated at the gene transcription level through the inhibition of NF-κB. nih.gov

More recent research on novel benzoxazoles containing a 4-amino-butanamide moiety has demonstrated their ability to modulate the expression of IL-6 and IL-1β mRNA in response to lipopolysaccharide (LPS)-induced inflammation. mdpi.com These findings suggest that benzamide derivatives can interfere with the signaling pathways that lead to the production of pro-inflammatory cytokines. mdpi.com Specifically, some of these compounds were found to downregulate the expression levels of phosphorylated STAT3, IκBα, and NF-κB p65 in AML-12 cells, indicating an inhibitory effect on the STAT3 and NF-κB inflammatory pathways. mdpi.com

Theoretical and Computational Chemistry Investigations of 4 Amino N Methyl 3 Methylamino Benzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic properties. For 4-Amino-N-methyl-3-methylamino-benzamide, these calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to ensure a high degree of accuracy. acs.orgsemanticscholar.org These methods allow for the optimization of the molecule's three-dimensional structure to its lowest energy state, which is a prerequisite for further computational analysis.

The electronic structure of a molecule is key to its reactivity, and this is often analyzed through its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.comresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich aminophenyl ring, while the LUMO would likely be distributed across the benzamide (B126) moiety. DFT calculations can provide precise energy values for these orbitals. schrodinger.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)4.62

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum. For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atom of the carbonyl group, indicating sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the amino groups, highlighting potential sites for nucleophilic attack. tandfonline.com Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. tandfonline.comrsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov Benzamide derivatives have been studied as inhibitors of various protein kinases, and it is plausible that this compound could also target such enzymes. mdpi.comeurekaselect.com Docking simulations would involve placing the 3D structure of the compound into the active site of a target protein and scoring the different binding poses based on factors like intermolecular forces and geometric complementarity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase
ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-8.5-
Hydrogen Bonds3ARG63, THR65
Hydrophobic Interactions5TYR214, ILE625

Molecular Dynamics Simulations for Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the target. nih.gov For this compound, an MD simulation could reveal how the molecule adapts its shape within the binding pocket of a protein and how water molecules might mediate these interactions. mdpi.com Such simulations are crucial for assessing the stability of the docked pose and for calculating binding free energies, which are more accurate predictors of binding affinity. nih.gov The flexibility of amide-based ligands can be a key factor in their binding capabilities. mdpi.com

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction TypePercentage Contribution
H···H45.0%
O···H/H···O25.5%
C···H/H···C18.5%
N···H/H···N5.0%
Other6.0%

Tautomerism and Isomerization Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, amide-imidol tautomerism is a possibility, where a proton moves from the nitrogen to the oxygen of the amide group. Additionally, due to the presence of multiple substituents on the benzene (B151609) ring and the amide bond, rotational isomers (or atropisomers) may exist. Computational methods, particularly DFT, can be employed to calculate the relative energies of different tautomers and the energy barriers for their interconversion. mdpi.com Such studies are important as different tautomers or isomers can exhibit distinct biological activities. The kinetics of isomerization can also be influenced by environmental factors such as pH. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-N-methyl-3-methylamino-benzamide, and what key reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves coupling 3-methylamino-4-aminobenzoic acid derivatives with methylamine via carbodiimide-mediated amidation (e.g., DCC or EDCI with DMAP as a catalyst). Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (20–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity . Hazard mitigation includes proper ventilation and PPE due to potential mutagenicity of intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm.
  • NMR : Confirm substitution patterns (e.g., ¹H NMR for methyl and amino protons, ¹³C NMR for carbonyl and aromatic carbons).
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Melting Point : Compare observed mp (e.g., 128–132°C) to literature values .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Conduct a hazard analysis per OSHA and ACS guidelines. Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane). Store the compound in airtight containers at RT, protected from light. Ames testing data suggest moderate mutagenicity; avoid inhalation and skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Purity : Re-analyze batches via HPLC and NMR to exclude impurities.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Dosage : Perform dose-response curves (e.g., 1–100 µM) to identify threshold effects.
    Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1).
  • QSAR Models : Train regression models on substituent electronic parameters (Hammett constants) and steric effects (Taft descriptors).
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .

Q. What experimental designs validate the proposed mechanism of action in pharmacological studies?

  • Methodological Answer :

  • Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations.
  • Knockdown/Overexpression : Use siRNA or CRISPR to modulate target protein levels in cellular models.
  • Biolayer Interferometry : Quantify real-time binding affinity (KD) to confirm direct interactions .

Q. How do researchers address low solubility of this compound in aqueous buffers?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced hydrophilicity.
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.